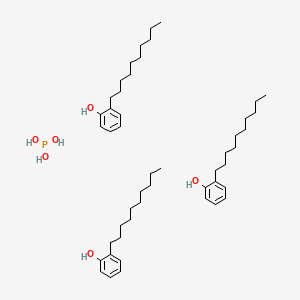![molecular formula C17H29BrN2O2 B14465812 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline CAS No. 66910-68-7](/img/structure/B14465812.png)
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is a complex organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of bromine, methoxy groups, and a diethylaminobutyl side chain attached to the aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline typically involves multiple steps, starting with the bromination of a suitable aniline precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the attachment of the diethylaminobutyl side chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and lithium aluminum hydride for reduction. Reaction conditions typically involve the use of solvents like acetic acid, methanol, or dichloromethane, and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted anilines from nucleophilic substitution reactions.
科学研究应用
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other substituted anilines, such as 2-Bromo-4-methylaniline and 2,5-Dimethoxy-4-bromoamphetamine. These compounds share structural similarities but differ in their specific substituents and side chains .
Uniqueness
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is unique due to its specific combination of bromine, methoxy groups, and a diethylaminobutyl side chain
属性
CAS 编号 |
66910-68-7 |
|---|---|
分子式 |
C17H29BrN2O2 |
分子量 |
373.3 g/mol |
IUPAC 名称 |
4-N-(2-bromo-4,5-dimethoxyphenyl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C17H29BrN2O2/c1-6-20(7-2)10-8-9-13(3)19-15-12-17(22-5)16(21-4)11-14(15)18/h11-13,19H,6-10H2,1-5H3 |
InChI 键 |
DNVIOYJGGDGNFA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)NC1=CC(=C(C=C1Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


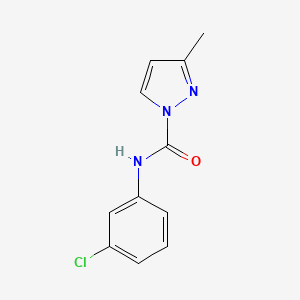
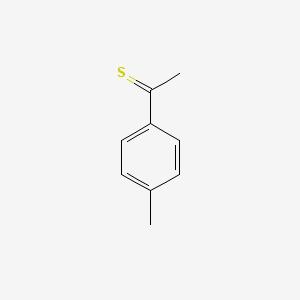
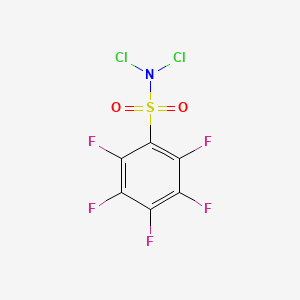


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
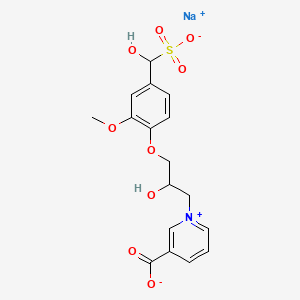

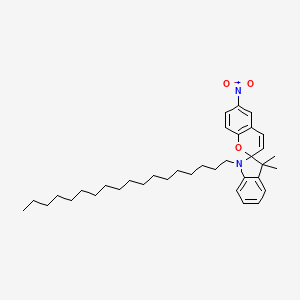
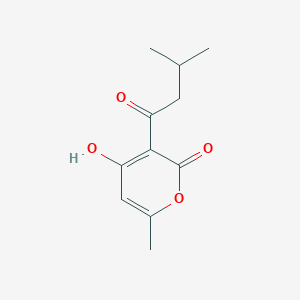
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
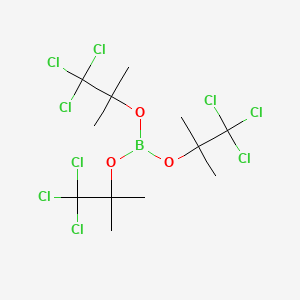
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
